molecular formula C18H22 B167768 1,1-Bis(3,4-dimethylphenyl)ethane CAS No. 1742-14-9

1,1-Bis(3,4-dimethylphenyl)ethane

Cat. No. B167768
CAS RN: 1742-14-9
M. Wt: 238.4 g/mol
InChI Key: NCSVCMFDHINRJE-UHFFFAOYSA-N
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Description

1,1-Bis(3,4-dimethylphenyl)ethane is an organic compound with the linear formula [(CH3)2C6H3]2CHCH3 .


Synthesis Analysis

1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) was effectively synthesized by Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) in the presence of Lewis acid catalysts, such as ZrCl4, AlBr3, and AlCl3-tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)niccolate(III) (TABN), as well as AlCl3 .


Molecular Structure Analysis

The molecular structure of 1,1-Bis(3,4-dimethylphenyl)ethane is represented by the formula C18H22 . The InChI representation of the molecule is InChI=1S/C18H22/c1-12-6-8-17 (10-14 (12)3)16 (5)18-9-7-13 (2)15 (4)11-18/h6-11,16H,1-5H3 .


Physical And Chemical Properties Analysis

1,1-Bis(3,4-dimethylphenyl)ethane has a molecular weight of 238.4 g/mol . It has a density of 0.982 g/mL at 25 °C . The boiling point of the compound is 345.8±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

1,1-Bis(3,4-dimethylphenyl)ethane, also referred to as 1,2-Bis(3,4-dimethylphenyl)ethane in some literature, has been a subject of interest in chemical synthesis and the study of its properties. It has been synthesized effectively through the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane, exploring the use of various Lewis acid catalysts. The addition of certain compounds to the catalyst during alkylation resulted in the preferential formation of 1,1-Bis(3,4-dimethylphenyl)ethane (Takahashi et al., 1995). Crystal structures of derivatives of 1,2-bis(3,4-dimethylphenyl)ethane were determined through X-ray diffraction analysis, providing insight into the ethane bond length and its dependency on temperature and molecular structure (Harada & Ogawa, 2001).

Catalytic and Chemical Reactions

Material Synthesis and Properties

In the field of material science and engineering, 1,1-Bis(3,4-dimethylphenyl)ethane has been part of innovative research. A study on the synthesis of silicon-containing macrocyclic peroxides involved reactions of 1,2-bis(dimethylchlorosilyl)ethane with various hydroperoxides, producing cyclic silicon-containing peroxides with different ring sizes, offering insight into the synthesis and stability of such compounds (Arzumanyan et al., 2014).

Supramolecular Chemistry

The compound's derivatives have been used in crystal engineering studies of supramolecular assemblies, contributing to the understanding of host-guest systems and the creation of structures with infinite molecular tapes, shedding light on the interplay between structural arrangement and molecular interactions (Arora & Pedireddi, 2003).

Safety And Hazards

When handling 1,1-Bis(3,4-dimethylphenyl)ethane, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Relevant Papers

Relevant papers on 1,1-Bis(3,4-dimethylphenyl)ethane include studies on its synthesis and physical and chemical properties . These papers provide valuable information on the compound’s characteristics and potential applications.

properties

IUPAC Name

4-[1-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-12-6-8-17(10-14(12)3)16(5)18-9-7-13(2)15(4)11-18/h6-11,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSVCMFDHINRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9029223
Record name 1,1-Bis(3,4-dimethylphenyl)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1,1'-ethylidenebis[3,4-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,1-Bis(3,4-dimethylphenyl)ethane

CAS RN

1742-14-9
Record name 1,1′-Ethylidenebis[3,4-dimethylbenzene]
Source CAS Common Chemistry
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Record name 1,1-Bis(3,4-dimethylphenyl)ethane
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Record name Benzene, 1,1'-ethylidenebis[3,4-dimethyl-
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Record name 1,1-Bis(3,4-dimethylphenyl)ethane
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Record name α-(3,4-dimethylphenyl)-α-methyl-3,4-dimethyltoluene
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Record name 1,1-BIS(3,4-DIMETHYLPHENYL)ETHANE
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Synthesis routes and methods

Procedure details

A process for preparing 3,4,3',4'-benzophenonetetracarboxylic dianhydride which comprises condensing an impure ortho-xylene mixture with acetaldehyde in contact with an acid catalyst to obtain an impure 1,1-bis(3,4-dimethylphenyl)ethane mixture, oxidizing the 1,1-bis(3,4-dimethylphenyl)ethane mixture with nitric acid to obtain a mixture of carboxylic acids, from which by crystallization and dehydration substantially pure 3,4,3',4'-benzophenonetetracarboxylic dianhydride is recovered.
[Compound]
Name
3,4,3',4'-benzophenonetetracarboxylic dianhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
SU Choi, KH Kim, NY Kim, EJ Choi, CO Lee… - Archives of Pharmacal …, 1996 - Springer
Phenolic compounds are prevalent as toxins or environmental pollutants, but they are also widely used as drugs for various purpose including anticancer agent. A novel biphenolic …
Number of citations: 2 link.springer.com
K Ebara, Y Shibasaki, M Ueda - Polymer, 2003 - Elsevier
A new synthetic method for the preparation of poly(benzoxazole) (PBO) precursor, poly(o-hydroxyamide) (7) from bis(o-aminophenol) (5) and diphenyl isophthalate (6) has been …
Number of citations: 33 www.sciencedirect.com
P Beltrame, E Conte, L Forni, G Zuretti - Applied Catalysis A: General, 1995 - Elsevier
Condensation of acetaldehyde with ortho-xylene was carried out in the presence of solid acid catalysts, in spite of the strongly competitive autocondensation of acetaldehyde to give …
Number of citations: 8 www.sciencedirect.com
A De Angelis, P Ingallina, C Perego - Industrial & engineering …, 2004 - ACS Publications
The condensation reaction of ketones or aldehydes with aromatics (hydroxyalkylation) is applied in the production of many commodities and fine chemicals. Such a reaction is usually …
Number of citations: 102 pubs.acs.org
CJ Thaemlitz, WJ Weikel, PE Cassidy - Polymer, 1992 - Elsevier
Poly (oxadiazole-imide) s containing hexa fl uo ro iso p ro pyl idene Page 1 Poly (oxadiazole-imide) s containing hexa fl uo ro iso p ro pyl idene Carl J. Thaemlitz, William J. Weikel and …
Number of citations: 48 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2020 - Wiley Online Library
The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids ( CEP ) assessed the safety of benzophenone‐3,3′,4,4′‐tetracarboxylic dianhydride ( BTDA ), FCM …
Number of citations: 7 efsa.onlinelibrary.wiley.com
JT Barry, DJ Berg, DR Tyler - Journal of the American Chemical …, 2016 - ACS Publications
This study reports the results of experiments that probed how solvents affect the recombination efficiency (F cP ) of geminate radical cage pairs. The macroviscosity of solvents has …
Number of citations: 54 pubs.acs.org
JT Barry, DJ Berg, DR Tyler - Journal of the American Chemical …, 2017 - ACS Publications
This study reports a method for correlating the radical recombination efficiencies (F cP ) of geminate radical cage pairs to the properties of the solvent. Although bulk viscosity (…
Number of citations: 33 pubs.acs.org
PH Howard, DCG Muir - 2010 - ACS Publications
The goal of this study was to identify commercial chemicals that might be persistent and bioaccumulative (P&B) and that were not being considered in current Great Lakes, North …
Number of citations: 462 pubs.acs.org
WC Chen, Y Chang, MH Wei - Journal of Polymer Science Part …, 2000 - Wiley Online Library
A theoretical analysis was conducted on the preparation of gradient‐index (GI) polymeric rods by a centrifugal field. Two kinds of materials system were used in this study: a polymer/…
Number of citations: 4 onlinelibrary.wiley.com

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